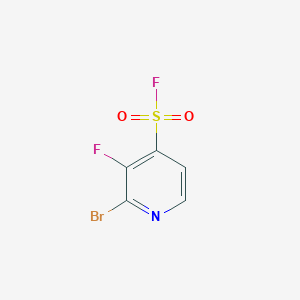

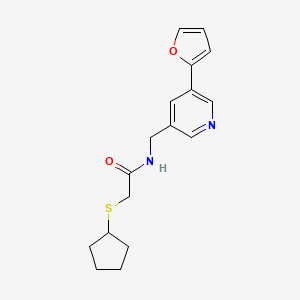

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated pyridines, which includes compounds like 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride, has been a topic of research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Aplicaciones Científicas De Investigación

Stereoselective Construction of Enaminyl Sulfonyl Fluorides

Research by Leng et al. (2020) introduced a simple protocol for the stereoselective construction of enaminyl sulfonyl fluorides, demonstrating the utility of sulfonyl fluoride compounds in synthesizing derivatives with improved antimicrobial activity. This methodology could potentially apply to 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride for creating novel bioactive molecules with enhanced properties against Gram-positive bacteria (Leng et al., 2020).

SuFEx Clickable Reagents for Isoxazoles Synthesis

The development of new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagents, such as 1-bromoethene-1-sulfonyl fluoride, by Leng and Qin (2018) for the regioselective construction of 5-sulfonylfluoro isoxazoles, underscores the importance of sulfonyl fluorides in facilitating novel synthetic routes to heterocyclic compounds. The reactivity profile of this compound may offer similar advantages in constructing isoxazoles or other heterocycles (Leng & Qin, 2018).

Metal-Free Synthesis of Fluorosulfonyl 1,2,3-Triazoles

Thomas and Fokin (2018) described a metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles, leveraging bromovinylsulfonyl fluoride as a building block. This approach highlights the potential of sulfonyl fluoride derivatives, like this compound, in accessing a variety of sulfonate, sulfonamide, and sulfonic acid derivatives, which are challenging to synthesize via traditional methods (Thomas & Fokin, 2018).

Electrochemical Synthesis of Sulfonyl Fluorides

An innovative electrochemical method for preparing sulfonyl fluorides from thiols or disulfides was reported by Laudadio et al. (2019), demonstrating an environmentally benign approach to accessing these functional groups. This research suggests the potential for electrochemical techniques to be applied in synthesizing and manipulating compounds like this compound, offering a green alternative to traditional synthetic methods (Laudadio et al., 2019).

Applications in Fluorination Reactions

The utility of sulfonyl fluoride compounds in fluorination reactions is well-documented, as shown by Zhao and Gabbaï (2011), who developed a method for nucleophilic fluorination starting from aqueous fluoride ion solutions. This underscores the potential of this compound in facilitating fluorination reactions, which are crucial in the synthesis of fluorinated organic molecules, including pharmaceuticals and agrochemicals (Zhao & Gabbaï, 2011).

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that pyridine readily reacts with csso4f at room temperature, producing a mixture of products . This suggests that the compound may interact with its targets through similar reactions.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Propiedades

IUPAC Name |

2-bromo-3-fluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-5-4(7)3(1-2-9-5)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGSZPKEPMZNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1S(=O)(=O)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)

![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)

![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)

![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)